molecular formula C15H22BrNO3 B14119953 Tert-butyl 3-bromo-1-(2-methoxyphenyl)propylcarbamate CAS No. 924817-78-7

Tert-butyl 3-bromo-1-(2-methoxyphenyl)propylcarbamate

Cat. No.: B14119953
CAS No.: 924817-78-7
M. Wt: 344.24 g/mol
InChI Key: NDBKOXBLFMCWMG-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-1-(2-methoxyphenyl)propylcarbamate is an organic compound with the molecular formula C15H22BrNO3 and a molecular weight of 344.24 g/mol . This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a methoxyphenyl group attached to a propylcarbamate backbone. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-bromo-1-(2-methoxyphenyl)propylcarbamate typically involves the reaction of 3-bromo-1-(2-methoxyphenyl)propan-1-ol with tert-butyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-bromo-1-(2-methoxyphenyl)propylcarbamate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the carbamate group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate would produce a quinone derivative.

Scientific Research Applications

Tert-butyl 3-bromo-1-(2-methoxyphenyl)propylcarbamate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-1-(2-methoxyphenyl)propylcarbamate involves its interaction with nucleophilic sites in biological molecules. The bromine atom can undergo nucleophilic substitution reactions with amino acids in proteins, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or alter the function of proteins, thereby affecting various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-bromo-1-(2-methoxyphenyl)propylcarbamate is unique due to the presence of both a bromine atom and a methoxyphenyl group, which provide distinct reactivity and functional properties. This combination allows for versatile applications in various fields of research and industry.

Properties

CAS No.

924817-78-7

Molecular Formula

C15H22BrNO3

Molecular Weight

344.24 g/mol

IUPAC Name

tert-butyl N-[3-bromo-1-(2-methoxyphenyl)propyl]carbamate

InChI

InChI=1S/C15H22BrNO3/c1-15(2,3)20-14(18)17-12(9-10-16)11-7-5-6-8-13(11)19-4/h5-8,12H,9-10H2,1-4H3,(H,17,18)

InChI Key

NDBKOXBLFMCWMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCBr)C1=CC=CC=C1OC

Origin of Product

United States

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